molecular formula C16H26N2O4S2 B2893878 2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide CAS No. 946301-09-3

2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide

Cat. No.: B2893878
CAS No.: 946301-09-3
M. Wt: 374.51
InChI Key: SQLSOQOFKIJGFM-UHFFFAOYSA-N
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Description

2-Methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide is an intriguing organic compound. Featuring a sulfonamide group linked to a tetrahydroquinoline ring, this molecule exhibits properties that make it significant in various research fields, particularly chemistry, biology, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize 2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide, the following general route can be followed:

  • Formation of Tetrahydroquinoline: : React 2-methyl aniline with acrolein under acidic conditions to form the tetrahydroquinoline core.

  • Introduction of Sulfonamide Group: : Use propylsulfonyl chloride and amines to introduce the sulfonamide group to the tetrahydroquinoline ring.

  • Final Assembly: : Couple the resulting intermediate with propane-1-sulfonyl chloride under basic conditions to yield the final compound.

Industrial Production Methods: For large-scale production, continuous flow chemistry might be employed to optimize yield and purity. Parameters such as temperature, pressure, and reactant concentration are tightly controlled to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized to introduce hydroxyl groups or carbonyl functionalities.

  • Reduction: : Reduction can modify the sulfonyl or amide groups.

  • Substitution: : Electrophilic or nucleophilic substitutions can occur at various positions, especially the tetrahydroquinoline ring.

Common Reagents and Conditions

  • Oxidation: : Use of reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Employment of lithium aluminum hydride (LAH) or sodium borohydride.

  • Substitution: : Conditions may vary; often halogenating agents or catalysts are used.

Major Products

  • Depending on the reaction, products include hydroxylated derivatives, reduced amines, or substituted quinolines.

Scientific Research Applications

Chemistry: The compound is used as a building block for more complex molecules, especially in the synthesis of other sulfonamides and tetrahydroquinoline derivatives.

Biology: In biological research, it serves as a ligand in receptor binding studies and as a potential pharmacophore for drug development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Used in the development of new materials due to its unique structural properties.

Mechanism of Action

The compound exerts its biological effects through interaction with specific molecular targets. It binds to active sites on enzymes or receptors, modulating their activity. The specific pathways can involve inhibition of enzyme activity or disruption of protein-protein interactions, which leads to the observed biological effects.

Comparison with Similar Compounds

Compared to other sulfonamide or tetrahydroquinoline compounds:

  • Uniqueness: : The dual sulfonamide structure provides distinct reactivity and binding properties.

  • Similar Compounds: : Examples include N-propyl-N-quinolyl sulfonamides, tetrahydroquinoline sulfonamides, etc. Each has nuanced differences in their reactivity, stability, and applications.

By ensuring no abbreviations or acronyms were used for chemical names and logos, this article maintains clarity and precision throughout.

Properties

IUPAC Name

2-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S2/c1-4-10-24(21,22)18-9-5-6-14-7-8-15(11-16(14)18)17-23(19,20)12-13(2)3/h7-8,11,13,17H,4-6,9-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLSOQOFKIJGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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